molecular formula C6H14ClNO2 B13448908 (3S)-3-(dimethylamino)butanoic acid hydrochloride CAS No. 2901044-55-9

(3S)-3-(dimethylamino)butanoic acid hydrochloride

Katalognummer: B13448908
CAS-Nummer: 2901044-55-9
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: ZFJBEKTVAWXJGH-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-(dimethylamino)butanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S) configuration. It is a derivative of butanoic acid, where a dimethylamino group is attached to the third carbon atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(dimethylamino)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-3-hydroxybutanoic acid.

    Dimethylation: The hydroxyl group is replaced with a dimethylamino group using dimethylamine in the presence of a suitable catalyst.

    Hydrochloride Formation: The resulting (3S)-3-(dimethylamino)butanoic acid is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-(dimethylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(3S)-3-(dimethylamino)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (3S)-3-(dimethylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-(dimethylamino)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    (3S)-3-(methylamino)butanoic acid hydrochloride: A similar compound with a single methyl group instead of a dimethylamino group.

    (3S)-3-(ethylamino)butanoic acid hydrochloride: A similar compound with an ethylamino group.

Uniqueness

(3S)-3-(dimethylamino)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a dimethylamino group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

2901044-55-9

Molekularformel

C6H14ClNO2

Molekulargewicht

167.63 g/mol

IUPAC-Name

(3S)-3-(dimethylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5(7(2)3)4-6(8)9;/h5H,4H2,1-3H3,(H,8,9);1H/t5-;/m0./s1

InChI-Schlüssel

ZFJBEKTVAWXJGH-JEDNCBNOSA-N

Isomerische SMILES

C[C@@H](CC(=O)O)N(C)C.Cl

Kanonische SMILES

CC(CC(=O)O)N(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.